3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its quinoline core structure, which is modified with cyclopropyl and difluoro substituents. It is known for its potent antibacterial properties and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2,4-dichloro-5-fluorobenzoyl chloride and ethyl 3-aminocrotonate.
Cyclization: These intermediates undergo cyclization reactions to form the quinoline core.
Substitution: The cyclopropyl and difluoro groups are introduced through substitution reactions using appropriate reagents like cyclopropylamine and fluorinating agents.
Oxidation: The final step involves oxidation to introduce the keto group at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxyquinolines.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is widely used in scientific research due to its antibacterial properties. Applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on bacterial cell walls and DNA replication.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in quality control processes for pharmaceuticals.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets are the A and B subunits of DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which confer distinct pharmacokinetic properties and antibacterial activity. The presence of the cyclopropyl group enhances its stability and binding affinity to bacterial enzymes, while the difluoro groups increase its potency against a wide range of bacterial strains.
This compound’s unique structure and potent antibacterial properties make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
128508-00-9 |
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Molecular Formula |
C13H9F2NO3 |
Molecular Weight |
265.2122664 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Origin of Product |
United States |
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